N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide
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Overview
Description
MMV665939 is an experimental antimalarial compound identified through high-throughput screening and metabolomic profiling. It has shown promising activity against the malaria parasite Plasmodium falciparum, particularly in targeting the asexual blood stages of the parasite’s life cycle .
Preparation Methods
The synthetic routes and reaction conditions for MMV665939 involve multiple steps, including the formation of key intermediates and final coupling reactions. The industrial production methods are designed to optimize yield and purity while minimizing environmental impact. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
MMV665939 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
MMV665939 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of antimalarial drug mechanisms and resistance.
Biology: It is used to investigate the life cycle of Plasmodium falciparum and the effects of antimalarial drugs on the parasite.
Medicine: It is being explored as a potential treatment for malaria, with ongoing clinical trials to assess its efficacy and safety.
Industry: It is used in the development of new antimalarial drugs and combination therapies.
Mechanism of Action
MMV665939 exerts its effects by targeting specific pathways and molecular targets within the malaria parasite. It has been shown to inhibit the function of the ATP-binding cassette transporter ABCI3, which is involved in drug resistance. This inhibition disrupts the parasite’s ability to survive and replicate within the host .
Comparison with Similar Compounds
MMV665939 is unique in its ability to target previously unexplored druggable pathways within the malaria parasite. Similar compounds include:
Chloroquine: Targets hemoglobin catabolism.
Piperaquine: Inhibits heme detoxification.
Lumefantrine: Disrupts mitochondrial function.
Mefloquine: Affects hemoglobin catabolism through distinct pathways. MMV665939 stands out due to its lower propensity for resistance and its unique stage-specific activity.
Properties
IUPAC Name |
N-cyclohexyl-3-[(4-fluorobenzoyl)amino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-13-8-6-12(7-9-13)17(22)21-15-10-11-24-16(15)18(23)20-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIGPHCBSICQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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